1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a unique combination of pyridazine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of Pyridazin-3-yloxy Intermediate:
Starting Material: Pyridazine
Reagents: Alkyl halides, base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., acetonitrile)
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Piperidine Derivatization:
Starting Material: Piperidine
Reagents: Alkylating agents, base (e.g., sodium hydride)
Conditions: Room temperature to moderate heating
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Coupling Reaction:
Reagents: Thiophene-2-carboxylic acid chloride, coupling agents (e.g., EDCI, HOBt)
Conditions: Inert atmosphere, room temperature to moderate heating
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Flow Chemistry: Continuous flow reactors to scale up the production.
Purification: Advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Sodium hydride in DMF, room temperature.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Introduction of various functional groups depending on the electrophile used.
Scientific Research Applications
1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(furan-2-yl)ethanone
- 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-2-yl)ethanone
Uniqueness: 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings
Properties
IUPAC Name |
1-(4-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(11-13-3-2-10-21-13)18-8-5-12(6-9-18)20-14-4-1-7-16-17-14/h1-4,7,10,12H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRFQMJGLJQXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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